3-(Pyridin-2-yloxy)benzaldehyde
Overview
Description
3-(Pyridin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is characterized by the presence of a benzaldehyde moiety linked to a pyridine ring through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yloxy)benzaldehyde typically involves the reaction of 2-hydroxypyridine with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-2-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-(Pyridin-2-yloxy)benzoic acid.
Reduction: 3-(Pyridin-2-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-2-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 3-(Pyridin-3-yloxy)benzaldehyde
- 3-(Pyridin-4-yloxy)benzaldehyde
- 2-(Pyridin-2-yloxy)benzaldehyde
Comparison: 3-(Pyridin-2-yloxy)benzaldehyde is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-pyridin-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYNKLOBXMTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370694 | |
Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137386-78-8 | |
Record name | 3-(Pyridin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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